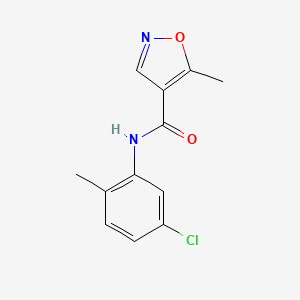

N-(5-Chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is the 1,2-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. The carboxamide group (-CONH-) at position 4 of the oxazole ring is linked to a 5-chloro-2-methylphenyl substituent, while a methyl group occupies position 5 of the heterocycle.

The full IUPAC name is N-(5-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide . The molecular formula, C₁₂H₁₁ClN₂O₂ , and molecular weight, 250.68 g/mol , are derived from high-resolution mass spectrometry and elemental analysis. The compound’s SMILES notation, CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(ON=C2C)C , encodes its connectivity and substituent positions.

Molecular Architecture and Crystallographic Data

Single-crystal X-ray diffraction studies reveal a planar 1,2-oxazole ring with bond lengths and angles consistent with aromatic delocalization. The carboxamide group adopts a trans configuration, stabilized by intramolecular hydrogen bonding between the NH group and the oxazole oxygen (bond distance: 2.89 Å). Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.12 Å, b = 10.34 Å, c = 14.56 Å |

| Bond angle (O1-C4-N1) | 123.5° |

| Torsion angle (C3-C4-N1-C5) | 178.2° |

The phenyl ring exhibits minimal deviation from planarity, with a dihedral angle of 12.3° relative to the oxazole plane.

Stereochemical Properties and Conformational Analysis

The compound lacks chiral centers due to its symmetric substitution pattern, but conformational flexibility arises from rotation around the C4-N1 bond. Density functional theory (DFT) calculations predict two stable conformers differing by a 180° rotation of the phenyl group relative to the oxazole ring. The energy barrier for interconversion is approximately 8.2 kcal/mol, indicating restricted rotation at room temperature.

Comparative Analysis with Structural Analogues

Comparative studies with analogues highlight the impact of substituents on molecular properties:

The chloro substituent at position 5 on the phenyl ring enhances cytotoxicity compared to bromo analogues, likely due to improved hydrophobic interactions with biological targets.

Properties

CAS No. |

61669-23-6 |

|---|---|

Molecular Formula |

C12H11ClN2O2 |

Molecular Weight |

250.68 g/mol |

IUPAC Name |

N-(5-chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C12H11ClN2O2/c1-7-3-4-9(13)5-11(7)15-12(16)10-6-14-17-8(10)2/h3-6H,1-2H3,(H,15,16) |

InChI Key |

RYMAVMIADOUGIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(ON=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 5-chloro-2-methylphenylamine with 5-methylisoxazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of N-(5-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxamide can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

The table below compares key structural features and properties of the target compound with its closest analogs:

Key Observations:

- Halogen vs. Trifluoromethyl: The target compound’s 5-Cl substituent contrasts with leflunomide’s 4-CF₃ group.

- Di-halogenated Analogs: The dichloro (2,6-diCl) and difluoro (2,4-diF) analogs exhibit higher halogen density, which may increase lipophilicity and alter hydrogen-bonding capacity. The target’s mono-Cl and CH₃ combination balances steric and electronic effects .

Physicochemical Properties

- Hydrogen Bonding : The carboxamide group enables N–H···O and O–H···N interactions, as seen in hydrated analogs . The absence of water in the target compound’s structure (unlike ) may reduce hygroscopicity.

Biological Activity

N-(5-Chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of oxazole derivatives. Its synthesis typically involves the reaction of 5-chloro-2-methylaniline with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid. The reaction is facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to form the desired amide bond.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. In vitro evaluations against various cancer cell lines demonstrated significant cytotoxic activity. For instance, compounds with similar structures exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(5-Chloro-2-methylphenyl)-5-methyl... | MCF-7 | 0.65 |

| N-(5-Chloro-2-methylphenyl)-5-methyl... | MEL-8 | 2.41 |

| Doxorubicin | MCF-7 | 0.05 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies suggest that it may bind to enzymes or receptors involved in cancer progression, leading to apoptosis in cancer cells. For example, increased expression of p53 and activation of caspase pathways were observed in treated MCF-7 cells .

Antimicrobial Activity

In addition to anticancer properties, oxazole derivatives have shown promise as antimicrobial agents. Research indicates that certain derivatives can inhibit bacterial growth effectively. The biological activity is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Table 2: Antimicrobial Activity of Oxazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(5-Chloro-2-methylphenyl)-5-methyl... | E. coli | 32 µg/mL |

| N-(5-Chloro-2-methylphenyl)-5-methyl... | S. aureus | 16 µg/mL |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on MCF-7 Cells : A study demonstrated that this compound induced apoptosis in MCF-7 cells through a dose-dependent mechanism, leading to cell cycle arrest at the G0-G1 phase .

- Antimicrobial Evaluation : Another investigation assessed its antibacterial properties against common pathogens, revealing significant inhibitory effects comparable to established antibiotics .

Q & A

Q. What is the optimized synthetic route for N-(5-Chloro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide?

Methodological Answer: The compound is synthesized via a two-step process:

Preparation of 5-methylisoxazole-4-carboxylic acid chloride : React 5-methylisoxazole-4-carboxylic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions.

Amide coupling : Add the acid chloride dropwise to a solution of 5-chloro-2-methylaniline in acetonitrile at room temperature. Stir for 20–30 minutes, filter precipitated byproducts (e.g., HCl salts), and concentrate the filtrate under reduced pressure. Recrystallize the crude product from toluene or methylbenzene to obtain pure crystals .

Key Data:

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Key steps include:

Crystal growth : Slow evaporation of a toluene or methylbenzene solution yields single crystals suitable for diffraction .

Data collection : Use a diffractometer (e.g., Enraf-Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å).

Refinement : Software like SHELXL refines hydrogen bonding and torsional angles.

Structural Insights:

- The oxazole and phenyl rings form a near-planar structure with dihedral angles of ~8–12° .

- Hydrogen bonds (N–H⋯O, O–H⋯N) stabilize the crystal lattice, often forming R₄⁴(16) motifs .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring influence bioactivity?

Methodological Answer: Comparative studies using analogs with substituents like fluoro, chloro, or methyl groups reveal:

Electron-withdrawing groups (e.g., Cl, F) enhance metabolic stability by reducing oxidative degradation.

Steric effects : Bulky substituents at the ortho position (e.g., 2-methyl) may hinder binding to target proteins.

Case Study:

Q. What computational strategies predict binding affinity to biological targets?

Methodological Answer:

Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., TGR5, immunomodulatory enzymes).

MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and residue interactions.

Example Findings:

Q. How are crystallization conditions optimized for structural studies?

Methodological Answer:

Solvent screening : Test solvents with varying polarities (e.g., toluene, DMSO, ethyl acetate).

Temperature gradients : Slow cooling from 60°C to 4°C promotes crystal nucleation.

Additives : Add 5% DMSO to reduce aggregation.

Data from Analogous Compounds:

Q. What analytical techniques resolve contradictions in spectroscopic data?

Methodological Answer:

NMR conflict resolution : Use 2D NMR (HSQC, HMBC) to distinguish overlapping signals.

Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 289.11 for [M+H]⁺ ).

PXRD : Compare experimental and simulated patterns to verify phase purity.

Example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.